5-(3-Bromopropyl)-2-methoxypyridine 5-(3-Bromopropyl)-2-methoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14113037
InChI: InChI=1S/C9H12BrNO/c1-12-9-5-4-8(7-11-9)3-2-6-10/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol

5-(3-Bromopropyl)-2-methoxypyridine

CAS No.:

Cat. No.: VC14113037

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromopropyl)-2-methoxypyridine -

Specification

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
IUPAC Name 5-(3-bromopropyl)-2-methoxypyridine
Standard InChI InChI=1S/C9H12BrNO/c1-12-9-5-4-8(7-11-9)3-2-6-10/h4-5,7H,2-3,6H2,1H3
Standard InChI Key LZXXQVYNQJMFOM-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)CCCBr

Introduction

Structural and Molecular Characteristics

5-(3-Bromopropyl)-2-methoxypyridine features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a 3-bromopropyl chain (-CH₂CH₂CH₂Br). The molecular formula is C₉H₁₂BrNO, with a molecular weight of 244.10 g/mol. The bromopropyl chain introduces significant steric bulk and lipophilicity compared to simpler bromopyridines like 4-bromo-2-methoxypyridine (C₆H₆BrNO, 188.02 g/mol) . The methoxy group’s electron-donating effects moderate the pyridine ring’s electron-deficient nature, influencing reactivity in substitution reactions.

Table 1: Comparative Structural Features of Brominated Methoxypyridines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-(3-Bromopropyl)-2-methoxyC₉H₁₂BrNO244.102-OCH₃, 5-CH₂CH₂CH₂Br
4-Bromo-2-methoxypyridineC₆H₆BrNO188.022-OCH₃, 4-Br
5-Bromo-2-methoxy-3-pyridinolC₆H₆BrNO₂204.022-OCH₃, 3-OH, 5-Br

Synthetic Pathways and Optimization

StepReactionConditionsYield Optimization
1Alkylation of 3,5-dibromopyridinePropyl MgBr, THF, 10–15°CUse tetramethylethylenediamine to stabilize intermediates
2Methoxy Group IntroductionNaOCH₃, CuI, DMF, 80°CMicrowave irradiation to enhance reaction rate
3Side-Chain BrominationNBS, AIBN, CCl₄, refluxControl stoichiometry to prevent di-bromination

Physicochemical Properties and Reactivity

The bromopropyl side chain confers distinct properties:

  • Lipophilicity: LogP estimates (ChemAxon) suggest a value of ~2.8, higher than 4-bromo-2-methoxypyridine (LogP 1.9) , enhancing membrane permeability in biological systems.

  • Thermal Stability: Decomposition likely occurs above 200°C, based on analogs like 5-bromo-2-methoxy-3-pyridinol (boiling point 326°C) .

Reactivity is dominated by two sites:

  • Bromine on Propyl Chain: Susceptible to nucleophilic substitution (e.g., SN2 with amines or thiols).

  • Pyridine Ring: Methoxy-directed electrophilic substitution at the 3- and 5-positions, though steric hindrance from the bromopropyl group may limit reactivity.

Industrial and Material Science Applications

In polymer chemistry, brominated pyridines act as flame retardants. The bromine content (32.8% in 5-(3-bromopropyl)-2-methoxypyridine) meets thresholds for polyurethane foam fire resistance (typically >20% Br). Additionally, the methoxy group improves solubility in polar solvents, facilitating formulation.

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